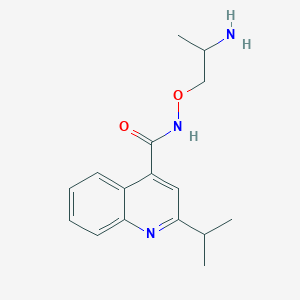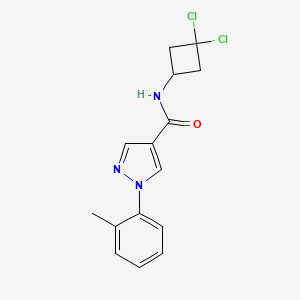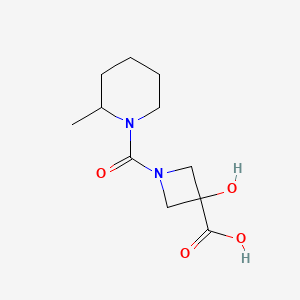
N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide, also known as A-317491, is a selective antagonist of P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals, making A-317491 a potential therapeutic agent for chronic pain conditions.
Mecanismo De Acción
N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide works by blocking the activity of P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals from peripheral nerves to the central nervous system. By blocking these receptors, N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide reduces the transmission of pain signals, leading to a reduction in pain behaviors.
Biochemical and Physiological Effects:
In addition to its effects on pain transmission, N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease and sepsis. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide is its selectivity for P2X3 and P2X2/3 receptors, which reduces the potential for off-target effects. However, its effectiveness can be limited by factors such as route of administration, dose, and duration of treatment. Additionally, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
Future research on N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide could focus on its potential use in combination with other pain medications, as well as its effects on other neurological and inflammatory conditions. Additionally, further studies are needed to determine the optimal dosing and administration strategies for N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide in humans.
Métodos De Síntesis
N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide can be synthesized through a multi-step process starting with the reaction of 2-chloronicotinic acid with 2-amino-1-propanol to form 2-(2-hydroxypropyl)nicotinic acid. This intermediate is then reacted with isobutyl chloroformate and triethylamine to form the corresponding carboxylic acid ester. The ester is then reacted with 2-amino-1-propanol and sodium hydride to form N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide has been extensively studied for its potential use in the treatment of chronic pain conditions. It has been shown to be effective in reducing pain behaviors in animal models of neuropathic pain, inflammatory pain, and visceral pain. Additionally, it has been shown to have a low potential for abuse, making it a promising alternative to opioid medications.
Propiedades
IUPAC Name |
N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-10(2)15-8-13(16(20)19-21-9-11(3)17)12-6-4-5-7-14(12)18-15/h4-8,10-11H,9,17H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYZNJZGFAUHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NOCC(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Fluoro-3-methyl-1-benzothiophene-2-carbonyl)amino]-1,3-dihydroindene-2-carboxylic acid](/img/structure/B7437460.png)

![1-amino-N-[(2-chlorophenyl)methyl]-N-(cyclopropylmethyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7437482.png)
![3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7437488.png)

![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![N-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-hydroxyoxetane-3-carboxamide](/img/structure/B7437524.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)
![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(1-methoxypiperidin-4-yl)methanone](/img/structure/B7437545.png)

![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)
![2-[1-[2-(dimethylsulfamoyl)acetyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7437564.png)